Methyl 2-propylpiperidine-2-carboxylate hydrochloride

Description

Chemical Characterization and Structural Analysis

Molecular Identity and Isomerism

IUPAC Nomenclature and CAS Registration

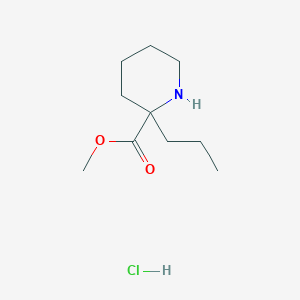

The compound is systematically named as methyl 2-propylpiperidine-2-carboxylate hydrochloride, reflecting its piperidine core substituted at the 2-position with a propyl group and a methyl ester. The hydrochloride salt confirms protonation of the tertiary nitrogen. Its CAS registry (1306739-03-6) and molecular formula (C10H19NO2·HCl, MW 221.72 g/mol) are consistent across synthetic and analytical sources.

Structurally, the piperidine ring adopts a chair conformation in its most stable state, with the propyl and ester substituents positioned axially or equatorially depending on steric and electronic factors. No structural isomerism is reported, but conformational isomerism arises from ring puckering and nitrogen inversion dynamics.

Stereochemical Considerations (R/S Configuration)

The quaternary carbon at position 2 of the piperidine ring creates a stereogenic center. While specific optical rotation data for this compound are unavailable, analogous 2-alkylpiperidines exhibit distinct R/S configurations influencing biological activity. For example, (S)-coniine, a neurotoxic 2-propylpiperidine alkaloid, demonstrates enantiomer-specific toxicity due to preferential binding at nicotinic receptors. In methyl 2-propylpiperidine-2-carboxylate hydrochloride, protonation of the nitrogen likely stabilizes one chair conformation, favoring an axial or equatorial orientation of the propyl group.

Computational studies on N-acylpiperidines reveal that 2-substituents preferentially occupy axial positions to minimize pseudoallylic strain between the substituent and the carbonyl oxygen. This preference is quantified by free energy differences (ΔG) of up to −3.2 kcal/mol in favor of axial conformers.

Tautomerism and Conformational Dynamics

Tautomerism is absent due to the lack of enolizable protons. However, conformational flexibility is significant:

- Ring Inversion : The piperidine ring interconverts between chair and twist-boat conformations. For N-methylpiperidine, chair-to-twist transitions exhibit activation energies of ~276 meV in excited states.

- Nitrogen Inversion : The tertiary nitrogen undergoes pyramidal inversion with a barrier of ~6.1 kcal/mol in neutral piperidine. Protonation in the hydrochloride salt raises this barrier, locking the nitrogen in a planar sp²-hybridized state.

- Ester Group Rotation : The methyl ester adopts rotational isomers, though energy barriers for this motion remain unquantified in literature.

Key conformational parameters derived from X-ray and DFT studies include:

| Parameter | Chair Conformer | Twist-Boat Conformer |

|---|---|---|

| Cremer θ (°) | 168.8 | 127.5 |

| Puckering Amplitude (Å) | 0.553 | 0.513 |

| ΔG (kcal/mol) | 0 (reference) | +1.5 |

Data sourced from crystallographic analyses of analogous piperidine derivatives.

Spectroscopic and Computational Insights

Time-resolved Rydberg fingerprint spectroscopy of N-methylpiperidine (NMP) reveals ultrafast conformational dynamics in electronically excited states. Upon 3s/3p Rydberg excitation, NMP exhibits coherent oscillatory motions (period ~700 fs) attributed to nitrogen inversion and ring puckering. These dynamics dephase within picoseconds, culminating in equilibrium between chair and twist conformers separated by 0.09 eV.

DFT-SIC calculations corroborate experimental findings, identifying chair conformers as enthalpically favored (ΔH = 62 meV) but entropically disfavored (ΔS = 19.70 J·mol⁻¹·K⁻¹) relative to twist forms. For methyl 2-propylpiperidine-2-carboxylate hydrochloride, steric bulk from the propyl group likely amplifies axial preference, as seen in N-acylpiperidines with 2-methyl substituents.

Comparative Analysis with Related Compounds

- Methyl 2-Methylpyrrolidine-2-Carboxylate Hydrochloride (CAS 51098-46-5):

- Ropivacaine Hydrochloride (C17H27ClN2O):

- Piperidine ring with 2-propyl and aryl substituents.

- Stereoselective synthesis prioritizes (S)-configuration for anesthetic efficacy.

Properties

IUPAC Name |

methyl 2-propylpiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFSKLKHOQJUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular N-C Bond Formation via Nucleophilic Substitution

- This approach involves preparing a precursor molecule with a leaving group and a nucleophilic nitrogen positioned to cyclize into a six-membered piperidine ring via an intramolecular SN2 reaction.

- The key intermediate is often a 1,5-aminoalcohol or 1,5-aminohalide, which upon cyclization forms the piperidine ring with control over stereochemistry.

- Mitsunobu reaction is a common method to induce this cyclization, allowing for stereoselective formation of N-substituted piperidines.

Cyclization via Imine, Enamine, or Piperidone Reduction and Reductive Amination

- Another route involves forming imines or enamines from appropriate amino-carbonyl precursors, followed by reduction to saturate the ring and fix the substituents.

- Reductive amination of 1,5-aminocarbonyl compounds is a versatile method to build the piperidine ring with the desired substitution at C-2.

- This method allows for stereochemical control, especially when chiral auxiliaries or enantiopure starting materials are employed.

Use of Organolithium or Lithium Diisopropylamide (LDA) Mediated Reactions

- Deprotonation of protected amino acid derivatives with strong bases like LDA or lithium hexamethyldisilazide (LHMDS) at low temperatures (-78°C) followed by reaction with formylating agents (e.g., acetic formic anhydride, formic pivalic anhydride) leads to key intermediates for ring closure.

- Subsequent treatment with trifluoroacetic acid (TFA) and purification steps yield substituted pyrrolidine or piperidine derivatives, which can be further elaborated to the target compound.

Specific Preparation Method Example (Based on Patent EP3015456A1)

A detailed synthetic sequence for related pyrrolidine-2-carboxylic acid derivatives, which can be adapted for piperidine analogs, is as follows:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | LHMDS (lithium hexamethyldisilazide), THF, -78°C | Deprotonation of protected amino acid ester precursor | - |

| 2 | Acetic formic anhydride, THF, -78°C | Formylation of the deprotonated intermediate | - |

| 3 | Quenching with acetic acid and water, extraction with ethyl acetate | Work-up to isolate intermediate | - |

| 4 | Dissolution in methylene chloride, cooling to 5°C, addition of TFA, stirring at 25°C | Deprotection and cyclization step | - |

| 5 | Concentration and purification by column chromatography | Isolation of N-protected substituted pyrrolidine/piperidine derivative | 75-90% |

This method emphasizes low-temperature control to maintain selectivity and minimize side reactions. The use of protecting groups such as tert-butoxycarbonyl (Boc) facilitates selective transformations and purification.

Summary of Key Research Findings

- The intramolecular SN2 approach via Mitsunobu reaction provides a flexible and stereoselective route to 2-alkylpiperidines, including methyl 2-propylpiperidine-2-carboxylate derivatives.

- Reductive amination and imine/enamine reduction strategies allow for the formation of piperidine rings with controlled stereochemistry and functionalization.

- Organolithium and LDA-mediated formylation of protected amino acid derivatives followed by acid-mediated deprotection and cyclization is an effective method to prepare substituted piperidines with high yields (up to ~90%).

- The hydrochloride salt form is typically obtained by treatment with hydrochloric acid to improve compound stability and handling.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Methyl 2-propylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.

Scientific Research Applications

Drug Synthesis

Methyl 2-propylpiperidine-2-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in diverse chemical reactions, facilitating the creation of complex drug molecules.

Organic Chemistry

The compound is utilized in organic chemistry for studying reaction mechanisms and developing new synthetic methodologies. Its ability to undergo nucleophilic substitutions and other transformations makes it a valuable building block for synthetic chemists.

Biological Studies

In biological research, this compound has been employed to investigate enzyme inhibition and receptor binding. Its interaction with biological targets can lead to insights into cellular signaling pathways and metabolic processes.

Industrial Applications

Beyond academic research, methyl 2-propylpiperidine-2-carboxylate hydrochloride finds applications in producing specialty chemicals and materials, contributing to the development of agrochemicals and polymers.

Pharmacological Effects

Methyl 2-propylpiperidine-2-carboxylate hydrochloride exhibits several pharmacological effects that are being explored for therapeutic applications:

- Anticancer Activity : Research indicates that this compound can inhibit cell migration and induce cell cycle arrest in various cancer cell lines, suggesting potential utility in cancer therapy.

- Antiviral Properties : Similar compounds have shown antiviral activity against pathogens like SARS-CoV, indicating that methyl 2-propylpiperidine-2-carboxylate hydrochloride may also possess similar properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of methyl 2-propylpiperidine-2-carboxylate hydrochloride:

- A study demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines, providing evidence for its potential as a therapeutic agent.

- Investigations into related compounds have shown significant inhibition of viral replication in vitro, suggesting that this compound may exhibit similar antiviral properties.

Mechanism of Action

The mechanism of action of Methyl 2-propylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with methyl 2-propylpiperidine-2-carboxylate hydrochloride:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Purity |

|---|---|---|---|---|---|

| Methyl 2-propylpiperidine-2-carboxylate hydrochloride | C₁₀H₂₀ClNO₂ | 221.72 | Piperidine, methyl ester, propyl | 1306739-03-6 | ≥97% |

| 3-(5-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride | C₁₄H₂₀ClN₃O₂ | 297.78 | Piperidine, triazole, methoxyethyl | N/A | ≥97% |

| Ethylphenidate Hydrochloride | C₁₃H₁₈ClNO₂ | 255.74 | Piperidine, ethyl ester, phenyl | 19716-79-1 | N/A |

| Ritalinic Acid Hydrochloride | C₁₄H₁₈ClNO₂ | 267.76 | Piperidine, carboxylic acid, phenyl | 19395-40-5 | N/A |

| Methyl 4-chloropyridine-2-carboxylate Hydrochloride | C₇H₇Cl₂NO₂ | 208.04 | Pyridine, methyl ester, chlorine | 176977-85-8 | N/A |

Functional Group and Pharmacokinetic Differences

Piperidine vs. Pyridine Core

- Methyl 2-propylpiperidine-2-carboxylate hydrochloride contains a saturated piperidine ring, which enhances conformational flexibility compared to the aromatic pyridine ring in methyl 4-chloropyridine-2-carboxylate hydrochloride (CAS: 176977-85-8) .

Ester Chain Modifications

- Replacing the methyl ester in the target compound with an ethyl ester (e.g., ethylphenidate hydrochloride , CAS: 19716-79-1) extends the alkyl chain, which may improve lipophilicity and metabolic stability. Methyl esters are generally more prone to enzymatic hydrolysis than ethyl esters .

Substituent Effects on Bioactivity

- In contrast, ritalinic acid hydrochloride (CAS: 19395-40-5) features a phenyl group, enhancing π-π stacking interactions with aromatic residues in enzymes or receptors .

Triazole vs. Carboxylate Groups

- The triazole-containing analogue (C₁₄H₂₀ClN₃O₂) introduces a heterocyclic ring, which can participate in hydrogen bonding and metal coordination, unlike the ester group in the target compound. This may improve solubility in polar solvents .

Biological Activity

Methyl 2-propylpiperidine-2-carboxylate hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Methyl 2-propylpiperidine-2-carboxylate hydrochloride is characterized by its piperidine ring structure, which is known for its versatile reactivity in biological systems. The compound's molecular weight is approximately 207.7 g/mol, and it features specific functional groups that enhance its biological interactions.

The biological activity of methyl 2-propylpiperidine-2-carboxylate hydrochloride primarily arises from its ability to interact with various molecular targets:

- Receptor Interaction : The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways. This binding can lead to either activation or inhibition of these pathways depending on the target.

-

Biochemical Pathways : Research indicates that piperidine derivatives, including this compound, can affect critical signaling pathways associated with cancer progression, such as:

- STAT3

- NF-κB

- PI3K/Akt

- JNK/p38 MAPK

- TGF-β/SMAD.

Pharmacological Effects

Methyl 2-propylpiperidine-2-carboxylate hydrochloride has shown promise in various pharmacological contexts:

- Anticancer Activity : Studies have demonstrated the compound's potential to inhibit cell migration and induce cell cycle arrest in cancer cells. This suggests its utility in developing anticancer therapies .

- Antiviral Properties : Similar piperidine derivatives have been evaluated for their antiviral activities against pathogens like SARS-CoV, showcasing the potential for broader applications in infectious disease treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their efficacy:

- Inhibition of Cancer Cell Lines : A study demonstrated that certain piperidine derivatives inhibited the proliferation of various cancer cell lines, highlighting their potential as therapeutic agents .

- Antiviral Efficacy : Research on related compounds showed significant inhibition of viral replication in vitro, suggesting that methyl 2-propylpiperidine-2-carboxylate hydrochloride may exhibit similar properties against viral infections .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of piperidine compounds indicate favorable absorption and distribution characteristics, which are critical for their therapeutic effectiveness.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of methyl 2-propylpiperidine-2-carboxylate hydrochloride compared to other related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl 2-propylpiperidine-2-carboxylate hydrochloride | Anticancer, Antiviral | Receptor binding, pathway modulation |

| Piperidine | General receptor interaction | Broad spectrum |

| Dihydropyridine | Antiviral (specific strains) | Target-specific inhibition |

Q & A

Q. What are the recommended safety protocols for handling Methyl 2-propylpiperidine-2-carboxylate hydrochloride in laboratory settings?

- Methodological Answer : Handling requires personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid dust/aerosol formation using fume hoods or local exhaust ventilation. Storage must be at 2–8°C in airtight containers. In case of skin/eye contact, rinse immediately with water for 15+ minutes and seek medical advice. Respiratory protection (P95 or OV/AG/P99 filters) is advised for prolonged exposure .

Q. How can researchers verify the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Use analytical techniques such as:

- HPLC (with UV detection at 210–254 nm) to assess purity.

- NMR spectroscopy (¹H/¹³C) to confirm piperidine ring substitution patterns and ester/carboxylate functional groups.

- Mass spectrometry (ESI-MS) for molecular weight validation.

Cross-reference results with certified reference standards (e.g., pharmacopeial impurities like Ethylphenidate Hydrochloride) .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodological Answer : Store in a desiccator at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, strong acids/bases, and incompatible materials (e.g., oxidizing agents). Stability under these conditions is confirmed for ≥3 years .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., acute vs. chronic effects) be resolved for this compound?

- Methodological Answer : Conduct tiered toxicological assays:

- In vitro : Use hepatic cell lines (e.g., HepG2) to assess metabolic stability and cytotoxicity.

- In vivo : Perform OECD 423 acute oral toxicity tests in rodent models, followed by 28-day repeated-dose studies.

- Compare results with structurally analogous opioids (e.g., Meperidine Hydrochloride) to identify structure-activity relationships .

Q. What experimental strategies are effective in optimizing the synthesis yield of this compound?

- Methodological Answer :

- Use a one-pot synthesis approach for cyclization, oxidation, and rearrangement steps to reduce intermediate purification (reported to increase yield by 15–20%).

- Employ microwave-assisted synthesis for esterification to reduce reaction time.

- Optimize solvent selection (e.g., ethyl acetate for improved solubility of intermediates) .

Q. How do researchers address discrepancies in physicochemical property data (e.g., melting point variability)?

- Methodological Answer :

- Validate measurements using differential scanning calorimetry (DSC) with a controlled heating rate (5°C/min).

- Compare results with databases (e.g., PubChem, ECHA) and adjust for hygroscopicity by pre-drying samples.

- Replicate conditions from literature sources (e.g., Cayman Chemical’s ≥98% purity standards) .

Q. What analytical methods are suitable for detecting decomposition products under stress conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.

- Analyze degradation products via LC-MS/MS and GC-MS to identify byproducts (e.g., carbon oxides, nitrogen oxides).

- Cross-reference with impurity profiles of related piperidine derivatives (e.g., Articaine Hydrochloride) .

Key Considerations for Experimental Design

- Contradictory Data : Address missing toxicity data by leveraging analogs (e.g., Methylphenidate Hydrochloride) and computational modeling (QSAR) .

- Shelf-Life Extension : Lyophilization increases stability for long-term storage .

- Regulatory Compliance : Adhere to Schedule II restrictions if applicable (analogous to Meperidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.